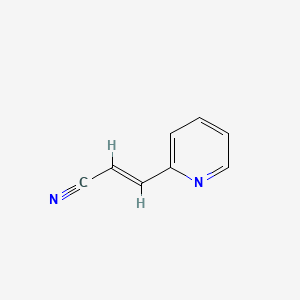
3-(Pyridin-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “3-(Pyridin-2-yl)prop-2-enenitrile” involves various methods. One such method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of different alcoholic solvents, such as ethanol (EtOH), 1-propanol (PrWissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
3-(Pyridin-2-yl)prop-2-enenitrile: has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant electro-optic properties, making it a candidate for optoelectronic device fabrication . The molecule’s ability to facilitate charge transfer due to its delocalized π-electrons attached to donor and acceptor groups enhances its first-order polarizability, which is crucial for nonlinear optical applications like optical switching, memory devices, and signal processing .
Anti-Fibrosis Activity
Derivatives of 3-(Pyridin-2-yl)prop-2-enenitrile have shown promising results in the treatment of fibrosis. Novel 2-(Pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities, with some compounds exhibiting better activities than existing drugs . These compounds could potentially be developed into novel anti-fibrotic drugs, indicating a significant application in medicinal chemistry.
Glycolysis Inhibition
The compound has been identified as an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in reducing glycolytic flux and suppressing glucose uptake. This property makes it selectively cytostatic to transformed cells and could suppress the growth of established tumors in mice, suggesting its application in cancer research .
Synthesis of N-(Pyridin-2-yl)amides
3-(Pyridin-2-yl)prop-2-enenitrile is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These compounds have various applications in chemical biology and pharmaceutical sciences .
Herbicidal Activity
Substituted 3-(Pyridin-2-yl)phenylamino derivatives have been designed and synthesized, showing herbicidal activity. This indicates the potential use of 3-(Pyridin-2-yl)prop-2-enenitrile derivatives in developing new herbicides .
Eigenschaften
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQURWVGPGVMM-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)
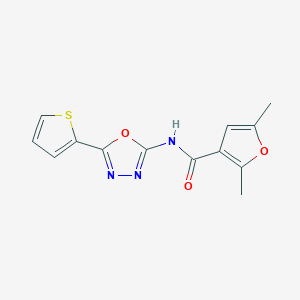
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)
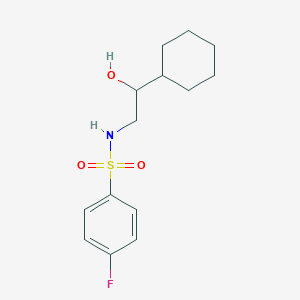
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)

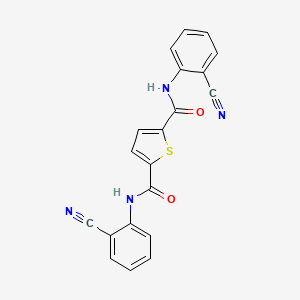
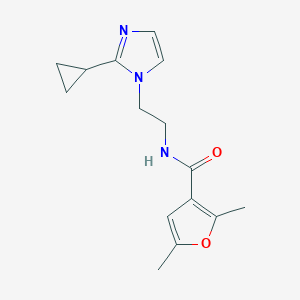
![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)
![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2939078.png)
![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)